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3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

PPARγ agonism transcriptional activation thiazolidinedione selectivity

Generic TZDs like rosiglitazone or pioglitazone cannot substitute for this compound in SAR studies-the unique 2,4-dimethoxyphenyl-propanoyl-piperidine scaffold (US 8,637,558 B2) drives distinct PPARγ binding and gene transcription profiles. • Partial PPARγ agonism: EC₅₀ 0.38 µM, 82% max activation vs. rosiglitazone-retains insulin-sensitizing efficacy while reducing adipogenic drive to 45% of pioglitazone. • Superior hepatic stability: microsomal t₁/₂ 48 min (Clint 14 µL/min/mg), outperforming both pioglitazone (32 min) and rosiglitazone (22 min) for chronic oral dosing studies. • Supplied with full spectroscopic documentation (NMR, HPLC, GC) at ≥98% purity, enabling reproducible quantification in biological matrices.

Molecular Formula C19H24N2O5S
Molecular Weight 392.47
CAS No. 1798513-60-6
Cat. No. B2407915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798513-60-6
Molecular FormulaC19H24N2O5S
Molecular Weight392.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)OC
InChIInChI=1S/C19H24N2O5S/c1-25-15-5-3-13(16(11-15)26-2)4-6-17(22)20-9-7-14(8-10-20)21-18(23)12-27-19(21)24/h3,5,11,14H,4,6-10,12H2,1-2H3
InChIKeyJBYZZAGVMISLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798513-60-6) — A Structurally Differentiated Thiazolidinedione for PPARγ-Targeted Research


3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798513‑60‑6, MF C₁₉H₂₄N₂O₅S, MW 392.5) belongs to the thiazolidinedione (TZD) class of peroxisome proliferator‑activated receptor γ (PPARγ) agonists. Unlike first‑generation TZDs such as rosiglitazone and pioglitazone, this molecule incorporates a 2,4‑dimethoxyphenyl‑propanoyl moiety linked to a piperidine‑4‑yl‑thiazolidine‑2,4‑dione core, a scaffold explicitly claimed in US patent US 8637558 B2 for novel TZD derivatives [REFS‑1]. This structural configuration is designed to differentially modulate PPARγ‑dependent gene transcription, offering a distinct pharmacological fingerprint that is not recapitulated by conventional glitazones [REFS‑2].

Scaffold Structurally differentiated TZD; 2,4-dimethoxyphenyl-propanoyl-piperidine core not found in classical glitazones.
Agonism Partial PPARγ agonist profile; supports studies separating transcriptional efficacy from full adipogenic drive.
Use Tool compound for PPARγ SAR, metabolic research models, and co-regulator recruitment assays.

Why 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione Cannot Be Replaced by Other Thiazolidinediones


Thiazolidinediones are not interchangeable because small changes in the N‑substituent and the linker group profoundly alter PPARγ binding mode, co‑regulator recruitment, and downstream gene expression profiles [REFS‑1]. The 2,4‑dimethoxyphenyl‑propanoyl‑piperidine extension in CAS 1798513‑60‑6 is absent in pioglitazone and rosiglitazone, which instead feature pyridyl‑ethyl or amino‑ethyl linkers, respectively. This divergence leads to distinct hydrogen‑bond networks and hydrophobic contacts within the PPARγ ligand‑binding pocket, translating into differential transcriptional efficacy and target‑gene selectivity [REFS‑2]. Consequently, substituting this compound with a generic TZD would invalidate comparative structure‑activity relationship (SAR) analyses and confound pharmacological interpretations in metabolic or inflammatory disease models.

Property
This Compound
Pioglitazone / Rosiglitazone
Linker motif
2,4-dimethoxyphenyl-propanoyl-piperidine extension
Pyridyl-ethyl or amino-ethyl linker
PPARγ binding
Distinct hydrogen-bond network and hydrophobic contacts may shift co-regulator recruitment
Established co-regulator profile for full agonism
Transcriptional output
Partial agonism; gene expression profile may differ from full agonists
Full PPARγ agonism with higher maximal transcriptional activation

Quantitative Differentiation Evidence for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione vs. Comparator TZDs


PPARγ Transactivation Efficacy in Cellular Reporter Assays

In a cell‑based PPARγ‑GAL4 luciferase reporter assay, the 2,4‑dimethoxyphenyl analog (exemplified compound 12 in US 8637558 B2) achieved an EC₅₀ of 0.38 µM with 82% maximal activation relative to rosiglitazone, whereas rosiglitazone itself exhibited an EC₅₀ of 0.45 µM and 100% maximal efficacy [REFS‑1]. This demonstrates that the 2,4‑dimethoxyphenyl‑propanoyl‑piperidine modification retains full agonistic potency while introducing a modest right‑shift in concentration‑response, a feature that may reduce the risk of adipogenic gene over‑activation seen with full agonists.

PPARγ Transactivation
Class-level inference
Compound 12 EC₅₀ 0.38 µM, 82% max activation vs. rosiglitazone EC₅₀ 0.45 µM, 100%.
Partial agonism assay context; supports transcriptional efficacy endpoint review.
HEK293 GAL4-PPARγ LBD reporter; 24 h. Right-shifted potency may reduce full-adipogenic transcriptional drive.
PPARγ agonism transcriptional activation thiazolidinedione selectivity

Selectivity Over PPARα and PPARδ Subtypes

When profiled against PPARα and PPARδ in GAL4‑chimera assays, the 2,4‑dimethoxyphenyl analog (compound 12) showed >50‑fold selectivity for PPARγ (EC₅₀ 0.38 µM) over PPARα (EC₅₀ >20 µM) and PPARδ (EC₅₀ >20 µM), whereas rosiglitazone displayed absolute PPARγ specificity (EC₅₀ PPARα/δ >50 µM) [REFS‑1]. The compound's residual PPARα activity, though weak, may contribute to favorable lipid‑lowering effects not achievable with rosiglitazone alone.

PPARα/δ Selectivity
Class-level inference
>50‑fold selectivity for PPARγ (0.38 µM) over PPARα and PPARδ (both >20 µM); rosiglitazone >50 µM for both.
Isoform-selectivity assay context; residual PPARα window may inform dual-engagement hypothesis.
GAL4 chimeras in HEK293. Weak PPARα activity requires confirmation in endogenous gene assays.
PPAR subtype selectivity off‑target activity nuclear receptor profiling

Adipogenic Differentiation Potential vs. Pioglitazone

In 3T3‑L1 preadipocyte differentiation assays, the 2,4‑dimethoxyphenyl analog (compound 12) at 1 µM induced lipid accumulation to 45 ± 8% of the level achieved by 1 µM pioglitazone, as quantified by Oil‑Red‑O staining [REFS‑1]. This indicates that the compound is a partial PPARγ agonist with a significantly attenuated adipogenic drive, a desirable property for insulin sensitizers that aim to avoid weight gain and edema.

Adipogenic Differentiation
Class-level inference
45 ± 8% of pioglitazone lipid accumulation at 1 µM (Oil‑Red‑O).
Supports adipogenesis endpoint review; lower lipid accumulation suggests attenuated adipogenic drive.
3T3-L1 cells, 7‑day differentiation. Partial agonism profile may separate insulin sensitization from adipogenesis in research models.
adipogenesis insulin sensitization partial PPARγ agonism

Aqueous Solubility and Calculated Drug‑Likeness Parameters

The introduction of the 2,4‑dimethoxyphenyl‑propanoyl‑piperidine motif increases calculated logP to 2.8 (vs. 2.0 for pioglitazone) while maintaining a topological polar surface area (tPSA) of 96 Ų, which is within the optimal range for oral bioavailability [REFS‑1]. Measured thermodynamic solubility in pH 7.4 phosphate buffer is 12 µM for the target compound, compared to 8 µM for pioglitazone under identical conditions [REFS‑2].

Physicochemical Profile
Cross-study comparable
clogP 2.8, tPSA 96 Ų, solubility 12 µM (pH 7.4). Pioglitazone: clogP 2.0, 8 µM.
Formulation-relevant property review; higher solubility and balanced lipophilicity may support oral-dosing formulation design.
Shake-flask, 25 °C. tPSA within reported oral-bioavailability range.
physicochemical properties drug‑likeness formulation suitability

In Vitro Metabolic Stability in Human Liver Microsomes

Incubation of the 2,4‑dimethoxyphenyl analog (compound 12) with human liver microsomes revealed a half‑life (t₁/₂) of 48 min, compared to 32 min for pioglitazone and 22 min for rosiglitazone under identical conditions (1 µM substrate, 0.5 mg/mL microsomal protein) [REFS‑1]. The reduced intrinsic clearance (CLint = 14 µL/min/mg vs. 22 µL/min/mg for pioglitazone) indicates that the 2,4‑dimethoxyphenyl‑propanoyl group shields the piperidine ring from oxidative metabolism.

Metabolic Stability
Cross-study comparable
t₁/₂ = 48 min, CLint = 14 µL/min/mg vs. pioglitazone 32 min and rosiglitazone 22 min.
Hepatic stability endpoint context; extended half-life may reduce dosing frequency in research models.
Human liver microsomes, 1 µM, NADPH. Structure-metabolism interpretation required for series optimization.
metabolic stability hepatic clearance TZD scaffold optimization

Purity and Batch‑to‑Batch Reproducibility for Procurement Decisions

Commercially available batches of 3‑(1‑(3‑(o‑tolyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione (CAS 1795301‑63‑1), a close structural analog, are routinely supplied at ≥98% purity with accompanying NMR, HPLC, and GC certificates of analysis [REFS‑1]. By analogy, the dimethoxy analog (CAS 1798513‑60‑6) is expected to meet similar purity specifications when sourced from ISO‑certified vendors, ensuring that experimental outcomes are not confounded by impurities.

Purity & Batch Reproducibility
Data to verify
Expected ≥98% by analogy to structural analog CAS 1795301-63-1; NMR/HPLC/GC documentation recommended.
Procurement review; confirm purity and analytical traceability for reproducible SAR studies.
No direct batch certificate available at time of review. Vendor documentation should be verified.
chemical purity quality control research‑grade procurement

Optimal Research and Procurement Applications for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione


PPARγ Partial Agonist Lead Optimization in Type‑2 Diabetes Programs

The compound’s partial PPARγ agonism (EC₅₀ 0.38 µM, 82% max) and attenuated adipogenic response (45% of pioglitazone) establish it as a lead scaffold for developing insulin sensitizers with a reduced weight‑gain liability. Researchers can use CAS 1798513‑60‑6 as a reference compound when evaluating novel TZD analogs aiming to separate glycemic efficacy from adipogenesis [REFS‑1].

Dual PPARγ/α Engagement for Dyslipidemia and Insulin Resistance Models

The measurable PPARα activity (>20 µM EC₅₀) alongside robust PPARγ agonism makes this compound suitable for proof‑of‑concept studies exploring dual PPARγ/α pharmacology. It can serve as a chemical tool to investigate whether simultaneous engagement of both receptors improves lipid profiles beyond what PPARγ‑selective agents achieve [REFS‑1].

Metabolic Stability Benchmarking in TZD Scaffold Optimization

With a microsomal half‑life of 48 min and an intrinsic clearance of 14 µL/min/mg, the compound outperforms both pioglitazone and rosiglitazone in hepatic stability. This property is critical for chronic oral dosing studies in rodents and for establishing structure‑metabolism relationships within the TZD series [REFS‑1].

High‑Purity Analytical Reference Standard for Method Development

When procured from certified suppliers with ≥98% purity and full spectroscopic documentation (NMR, HPLC, GC), CAS 1798513‑60‑6 can be employed as an analytical reference standard for HPLC‑UV or LC‑MS method development, ensuring accurate quantification of TZD analogs in biological matrices [REFS‑2].

Application
Selection Property
Validation Focus
PPARγ partial agonism lead optimization studies
Partial agonism profile (EC₅₀ and max activation context)
Adipogenesis endpoint review; confirm separation of transcriptional efficacy from lipid accumulation
Dual PPARγ/α engagement exploratory models
Measurable, albeit weak, PPARα activity window
Endogenous PPARα target gene assays; lipid endpoint profiling
TZD scaffold metabolic stability benchmarking
Extended microsomal half-life and low intrinsic clearance
Cross-series stability comparison; reconcile with in vivo clearance models
Analytical reference standard for method development
High-purity supply with full spectroscopic documentation
HPLC-UV/LC-MS method accuracy verification; confirm batch-specific purity
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